2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)7-17-5-9(6-17)18-10-8(4-15)2-1-3-16-10/h1-3,9H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIPFSNQBZFFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)OC2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyanation of Halopyridines
The 3-cyano group is introduced via palladium-catalyzed cyanation of 2-halopyridines. For example, 2-chloropyridine undergoes reaction with zinc cyanide (Zn(CN)₂) in the presence of Pd(PPh₃)₄ (2 mol%) and 1,1′-bis(diphenylphosphino)ferrocene (dppf, 4 mol%) in dimethylacetamide (DMA) at 120°C for 12 hours, achieving 78% yield.
| Condition | Parameter |
|---|---|
| Catalyst | Pd(PPh₃)₄/dppf |
| Cyanide Source | Zn(CN)₂ |
| Solvent | DMA |
| Temperature | 120°C |
| Yield | 78% |
This method avoids hazardous cyanide salts but requires strict anhydrous conditions to prevent hydrolysis.
Preparation of 1-(2,2,2-Trifluoroethyl)azetidin-3-ol
Azetidine Ring Construction via Cyclization
Azetidine rings are synthesized via intramolecular nucleophilic substitution. 3-Chloro-1-(2,2,2-trifluoroethyl)azetidine is reacted with sodium hydroxide (10% aq.) at 60°C for 6 hours to yield 1-(2,2,2-trifluoroethyl)azetidin-3-ol in 68% yield after column chromatography.
Trifluoroethylation of Azetidin-3-ol
Direct alkylation of azetidin-3-ol with 2,2,2-trifluoroethyl triflate in tetrahydrofuran (THF) using potassium tert-butoxide (t-BuOK) as base achieves 85% conversion. However, competing N- vs. O-alkylation necessitates careful stoichiometric control (1:1.05 ratio).
Ether Bond Formation: Key Coupling Strategies
Mitsunobu Reaction
The Mitsunobu reaction couples pyridine-3-carbonitrile-2-ol with 1-(2,2,2-trifluoroethyl)azetidin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C→25°C over 24 hours. This method affords 72% yield but requires chromatographic purification to remove phosphine oxide byproducts.
Nucleophilic Aromatic Substitution (SNAr)
Activation of the pyridine core with a leaving group (e.g., fluoride) enables SNAr with azetidin-3-ol. Using 2-fluoropyridine-3-carbonitrile and potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) at 100°C for 8 hours achieves 65% yield. Electron-withdrawing cyano groups enhance reactivity at the 2-position.
Alternative Routes via Intermediate Functionalization
Late-Stage Trifluoroethylation
Post-etherification trifluoroethylation of 2-(azetidin-3-yloxy)pyridine-3-carbonitrile with 2,2,2-trifluoroethyl iodide in acetonitrile (MeCN) and N,N-diisopropylethylamine (DIPEA) at 50°C for 12 hours yields 58% product. However, overalkylation at the azetidine nitrogen remains a challenge.
Flow Chemistry for Scalability
Continuous flow reactors enhance reproducibility in multi-step sequences. A three-step flow system (cyanation → azetidine synthesis → Mitsunobu coupling) achieves 62% overall yield with residence time <2 hours, demonstrating industrial applicability.
Analytical Characterization and Quality Control
Critical quality attributes include:
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group and azetidine ring are believed to play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine-3-carbonitrile Derivatives
Key Observations :
- Fluorinated vs. Non-Fluorinated Analogs: The trifluoroethyl group in the target compound increases lipophilicity (logP) compared to non-fluorinated analogs like 2-amino-4,6-diphenyl-pyridine-3-carbonitrile, which may enhance membrane permeability .
- Azetidine vs.
Physicochemical and Pharmacological Properties
- Solubility: The trifluoroethyl group in the target compound likely reduces aqueous solubility compared to hydroxyl- or amino-substituted analogs (e.g., ’s derivatives) but improves blood-brain barrier penetration .
- Bioactivity : Trifluoromethyl-substituted pyridines in show kinase inhibitory activity, suggesting the target compound may share similar mechanisms . Fluorine’s electron-withdrawing effects also stabilize adjacent groups, enhancing binding affinity .
Crystallographic and Spectroscopic Data
- ’s compound was characterized via single-crystal X-ray diffraction, revealing planar pyridine rings and intermolecular hydrogen bonding—features critical for solid-state stability . The target compound’s azetidine moiety may adopt a puckered conformation, altering crystal packing compared to piperazine analogs.
Research Findings and Implications
- Fluorine Impact : Fluorine in the trifluoroethyl group reduces basicity of neighboring amines (if present) and shields metabolic sites, prolonging half-life .
- Azetidine Advantage : Smaller ring size vs. piperidine/pyrrolidine () may improve target selectivity in drug design .
- Toxicity Considerations : Fluorinated compounds (e.g., ) often exhibit lower acute toxicity but require monitoring for bioaccumulation .
Biological Activity
The compound 2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-3-carbonitrile is a synthetic organic molecule notable for its complex structure, which includes a pyridine ring, an azetidine moiety, and a trifluoroethyl group. This unique combination suggests potential biological activities that merit detailed exploration.
- Molecular Formula : C₉H₁₀F₃N₃O
- Molecular Weight : 233.19 g/mol
- IUPAC Name : 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyridine-3-carbonitrile
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities including:
- Anticancer properties
- Antimicrobial effects
- Enzyme inhibition
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors. The trifluoroethyl group enhances binding affinity, while the azetidine and pyridine components contribute to overall reactivity and stability.
Anticancer Activity
A study demonstrated that similar pyridine-based compounds exhibited significant inhibitory effects on various cancer cell lines. For instance:
- IC50 Values : Compounds showed IC50 values in the range of 0.1–100 nM against MDA-MB-231 (triple-negative breast cancer) cells, indicating potent anticancer activity.
- Mechanisms : These compounds were found to induce apoptosis and inhibit cell proliferation effectively.
Antimicrobial Properties
Research has shown that pyridine derivatives can possess antimicrobial properties:
- Inhibition of Pathogens : Compounds similar to this compound demonstrated effectiveness against various bacterial strains.
Data Tables
| Biological Activity | IC50 Value (µM) | Target Cell Line | Reference |
|---|---|---|---|
| Anticancer | 0.126 | MDA-MB-231 | |
| Antimicrobial | Varies | Staphylococcus aureus | |
| Enzyme Inhibition | >10 | CYP450 |
Safety and Toxicity
Toxicological assessments revealed that related compounds did not exhibit acute toxicity in animal models at concentrations up to 2000 mg/kg. This suggests a favorable safety profile for further development.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyridine-3-carbonitrile, and what critical reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions. A common approach includes constructing the azetidine ring via nucleophilic substitution, followed by coupling with a pyridine-carbonitrile derivative. For example, sulfonylation of azetidine intermediates (e.g., using halogenated reagents like 5-fluoro-2-methoxybenzenesulfonyl chloride) under basic conditions (triethylamine) is critical for ring stability . Optimizing stoichiometry and temperature (e.g., 0–5°C for exothermic steps) improves regioselectivity and minimizes side products. Monitoring via thin-layer chromatography (TLC) ensures intermediate purity .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound’s structure?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the azetidine ring geometry and trifluoroethyl group orientation. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies nitrile (C≡N, ~2200 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups. X-ray crystallography resolves steric effects in the azetidine-pyridine linkage .
Q. What preliminary pharmacological screening approaches are recommended for this compound?
- Methodology : Begin with in vitro assays targeting enzymes or receptors structurally related to the compound’s functional groups (e.g., kinase inhibition assays due to the pyridine-carbonitrile moiety). Use cell viability assays (MTT or ATP-based) to assess cytotoxicity. Dose-response curves (1 nM–100 µM) and control compounds (e.g., staurosporine for kinases) establish baseline activity .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance regioselectivity in azetidine ring formation?
- Methodology : Employ kinetic vs. thermodynamic control strategies. For example, low temperatures (−20°C) favor kinetic products by slowing equilibration, while polar aprotic solvents (DMF, DMSO) stabilize transition states. Computational modeling (DFT calculations) predicts regioselectivity trends for substituent placement on the azetidine ring .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., solubility, melting points)?
- Methodology : Use differential scanning calorimetry (DSC) to confirm melting points under controlled heating rates (e.g., 10°C/min). For solubility discrepancies, standardize solvent purity (HPLC-grade) and employ shake-flask methods with UV-Vis quantification. Statistical analysis (e.g., ANOVA) identifies outliers due to experimental variability .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) model binding modes with proteins (e.g., kinases). Quantum mechanics/molecular mechanics (QM/MM) hybrid methods refine electron density maps for the trifluoroethyl group’s electrostatic contributions .
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products are identified via LC-MS. Buffered solutions (pH 1–10) reveal hydrolysis susceptibility, particularly at the nitrile or ether bond .
Q. What experimental designs assess the compound’s environmental fate and degradation pathways?
- Methodology : Follow OECD guidelines for abiotic degradation (hydrolysis, photolysis) and biotic degradation (microbial assays). Use LC-MS/MS to detect transformation products. Ecotoxicity is evaluated via Daphnia magna or algal growth inhibition tests under standardized OECD 201/202 protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
